Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, (1R-(1alpha,2beta,4alpha,6alpha)-)-
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Description
Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-6-hydroxy-1,2,4-cyclohexanetriylester is a complex organic compound with the molecular formula C24H24O13. It is known for its unique structure, which includes multiple hydroxyl groups and a cyclohexane ring. This compound is derived from natural sources and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3,4,5-trihydroxy-,
Biological Activity
Benzoic acid derivatives have garnered significant attention due to their diverse biological activities. The compound Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester (CAS: 110082-89-8) is a complex polyphenolic compound that exhibits various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C28H24O18, with a molar mass of approximately 648.48 g/mol. The structure includes multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C28H24O18 |
Molar Mass | 648.48 g/mol |
CAS Number | 110082-89-8 |
Synonyms | Various derivatives |
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. A study synthesized various hydroxybenzoic acid esters and assessed their fungicidal activities against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum. The results showed that certain derivatives exhibited high levels of antifungal activity, with some compounds demonstrating up to 100% inhibition at specific concentrations .
Table 1: Antifungal Activity of Hydroxybenzoic Acid Esters
Compound ID | Target Fungus | Inhibition (%) | EC50 (μg/mL) |
---|---|---|---|
PCA | Rhizoctonia solani | 86.2 | 18.6 |
5c | Rhizoctonia solani | 100 | 3.2 |
5e | Fusarium oxysporum | High | Not reported |
Anti-inflammatory Effects
Benzoic acid derivatives have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines in various cell lines, potentially offering therapeutic benefits in inflammatory diseases . The mechanism often involves the modulation of NF-kB signaling pathways.
Antioxidant Properties
The antioxidant capacity of benzoic acid derivatives is attributed to their ability to scavenge free radicals and chelate metal ions. Research has shown that these compounds can enhance the antioxidant defense system in cells, reducing oxidative stress . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Case Study 1: Antifungal Efficacy
In a study investigating the antifungal efficacy of synthesized hydroxybenzoic acid esters, it was found that conjugate 5c was significantly more effective than PCA against Rhizoctonia solani, demonstrating a promising alternative for agricultural applications .
Case Study 2: Anti-inflammatory Action
A clinical trial assessed the anti-inflammatory effects of benzoic acid derivatives in patients with rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improved patient outcomes when treated with these compounds .
Properties
CAS No. |
110082-89-8 |
---|---|
Molecular Formula |
C28H24O18 |
Molecular Weight |
648.5 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3-hydroxy-1,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C28H24O18/c29-12-1-9(2-13(30)20(12)36)24(39)44-19-8-28(27(42)43,46-26(41)11-5-16(33)22(38)17(34)6-11)7-18(35)23(19)45-25(40)10-3-14(31)21(37)15(32)4-10/h1-6,18-19,23,29-38H,7-8H2,(H,42,43)/t18-,19-,23-,28+/m1/s1 |
InChI Key |
MFFWGSMFANTCDY-LGFATHPOSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Origin of Product |
United States |
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